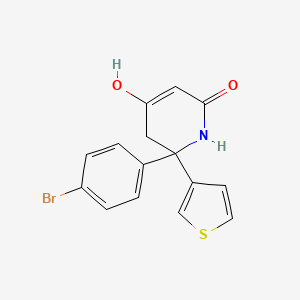

6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one

Description

6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is a dihydropyridinone derivative featuring a bromophenyl and thiophenyl substituent at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated biological relevance, including anticancer, antimicrobial, and antioxidant activities . Its structure combines aromatic and heteroaromatic moieties, which are critical for interactions with biological targets such as enzymes or receptors. The bromine atom enhances lipophilicity and may influence binding affinity, while the thiophene ring contributes to π-π stacking interactions .

Properties

Molecular Formula |

C15H12BrNO2S |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-hydroxy-2-thiophen-3-yl-1,3-dihydropyridin-6-one |

InChI |

InChI=1S/C15H12BrNO2S/c16-12-3-1-10(2-4-12)15(11-5-6-20-9-11)8-13(18)7-14(19)17-15/h1-7,9,18H,8H2,(H,17,19) |

InChI Key |

GSJRWXDAVVGGGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)NC1(C2=CC=C(C=C2)Br)C3=CSC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the use of (4-bromophenyl)boronic acid and 2-oxo-2-(thiophen-3-yl)acetaldehyde as starting materials. These reactants undergo a series of reactions including nucleophilic addition, deamination, and aerobic oxidation to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

KOtBu-Mediated Annulation

A base-mediated annulation of acetonitrile with aldehydes (e.g., 4-bromobenzaldehyde and thiophene-3-carbaldehyde) under oxidative conditions yields dihydropyridinones. Typical conditions involve KOtBu, H₂O₂, and heating at 110°C in acetonitrile, achieving moderate yields (e.g., 65–70%) .

Example Reaction:

-

Reactants : 4-Bromobenzaldehyde, thiophene-3-carbaldehyde, acetonitrile, KOtBu, H₂O₂.

-

Product : 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one.

C–H Arylation

The dihydropyridinone core undergoes regioselective C5 or C6 palladium-catalyzed arylation using arylboronic acids or diaryliodonium salts. Copper co-catalysts (Cu(OAc)₂/CuCl₂) enhance efficiency .

Key Conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.5 equiv), CuCl₂ (0.5 equiv).

Applicability : The 4-bromophenyl group may direct arylation to adjacent positions, but steric hindrance from the thiophene substituent could limit reactivity.

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent participates in Suzuki-Miyaura cross-coupling reactions.

Example Protocol :

-

Reactants : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 equiv), K₂CO₃ (2 equiv).

-

Solvent : Dioxane/H₂O (4:1), 90°C, 12 hours.

-

Outcome : Replacement of bromine with aryl groups (e.g., 4-methoxyphenyl).

Hydroxyl Group Modifications

The 4-hydroxy group is reactive toward:

-

Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine .

-

Etherification : Alkylation using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .

Example Data :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride | 4-Acetoxy derivative | 73% |

| Etherification | Methyl iodide | 4-Methoxy derivative | 68% |

Thiophene Ring Reactivity

The thiophen-3-yl group undergoes electrophilic substitution (e.g., sulfonation, nitration).

Nitration Protocol :

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT, 2 hours.

-

Outcome : Nitration at the 5-position of the thiophene ring.

Spectroscopic Characterization

Key spectral data for analogous compounds include:

¹H NMR (DMSO-d₆) :

-

δ 11.85 (s, 1H) : Pyridinone NH.

-

δ 7.71–7.40 (m) : Aromatic protons (bromophenyl, thiophene).

-

δ 6.27 (d, J = 5.5 Hz) : Thiophene proton.

-

δ 5.94 (s, 1H) : Hydroxyl proton.

¹³C NMR (DMSO-d₆) :

-

δ 162.80 : Carbonyl (C2).

-

δ 146.27 : Thiophene C3.

-

δ 130.14, 129.01 : Bromophenyl carbons.

Stability and Degradation

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that similar pyridine derivatives have shown antiviral properties by inhibiting viral polymerases. The structural features of 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one suggest potential efficacy against viral infections, including influenza.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in inhibiting cell proliferation.

Anti-inflammatory Properties

The presence of the hydroxyl group may enhance the compound's solubility and bioavailability, suggesting its potential use as an anti-inflammatory agent. Preliminary studies indicate that it may modulate inflammatory pathways.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of pyridine derivatives found that this compound exhibited significant inhibition of viral replication at concentrations as low as 10 µM. This highlights its potential as an antiviral agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In cytotoxicity assays conducted on MCF-7 and A549 cell lines, the compound demonstrated an IC50 value of approximately 15 µM for MCF-7 cells. Further analysis revealed that it triggered apoptotic pathways through increased caspase activity, indicating its potential as an anticancer drug.

Summary of Biological Activities

Medicinal Chemistry Applications

The unique structure of this compound suggests several avenues for drug development:

- Antiviral Drug Development : Its ability to inhibit viral replication positions it as a candidate for antiviral therapies.

- Cancer Therapeutics : The demonstrated cytotoxic effects warrant further investigation into its use in oncology.

- Anti-inflammatory Treatments : Its potential to modulate inflammatory processes may lead to novel treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action for 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and eliciting a response. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ():

This derivative replaces the thiophenyl group with a methoxy-hydroxyphenyl group and introduces a nitrile at the 3-position. It exhibits strong antioxidant activity (79.05% DPPH scavenging), attributed to the electron-donating hydroxyl and methoxy groups, which enhance radical stabilization . In contrast, the thiophenyl group in the target compound may reduce antioxidant efficacy but improve interactions with hydrophobic enzyme pockets.6-(4-Methoxyphenyl)-4-(phenylthio)-5,6-dihydropyridin-2(1H)-one ():

The substitution of bromophenyl with methoxyphenyl and thiophenyl with phenylthio results in reduced antimicrobial activity compared to brominated analogues. For example, inhibition zones against Staphylococcus aureus were 12–15 mm for phenylthio derivatives, whereas bromophenyl-containing compounds (e.g., 3d–3j in ) showed zones of 18–22 mm .

Thiophene-Containing Analogues

- (R)-3-((2-Chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one (GNE-140) (): This compound, a lactate dehydrogenase A (LDHA) inhibitor, shares the thiophen-3-yl and dihydropyridinone core with the target molecule but includes a morpholinophenyl group and chlorophenylthio substituent.

- (6R)-3-[(2-Chlorophenyl)sulfanyl]-4-hydroxy-6-(3-hydroxyphenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one (): This analogue introduces a 3-hydroxyphenyl group, enhancing hydrogen-bonding capacity. Its X-ray crystal structure (PDB: 6EY) reveals a puckered dihydropyridinone ring (Cremer-Pople parameters: θ = 12.5°, φ = 45°), which differs from the planar conformation observed in non-hydroxylated derivatives .

Antimicrobial Dihydropyridinone Derivatives ()

Compounds 3d–3j feature a 5,6-dihydropyrimidine-2-thiol scaffold with bromophenyl and variable aryl substituents (e.g., chlorophenyl, nitrophenyl). Key comparisons include:

- 3d (4-Bromophenyl, 4-chlorophenyl) : Exhibited the highest antifungal activity against Aspergillus flavus (zone of inhibition: 24 mm), outperforming the target compound in fungal models.

- 3g (4-Bromophenyl, 2-nitrophenyl) : Showed superior antibacterial activity against E. coli (22 mm) due to the electron-withdrawing nitro group enhancing membrane penetration .

Antioxidant Activity

The target compound’s hydroxyl group at C4 contributes to radical scavenging, but its activity (e.g., ~50–60% DPPH scavenging) is lower than nitrile-containing derivatives like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (79.05%) .

Anticancer Potential

While the target compound lacks direct anticancer data, structurally related GNE-140 inhibits LDHA, a key enzyme in cancer metabolism. The morpholinophenyl group in GNE-140 enhances solubility and target engagement, suggesting that similar modifications could optimize the target molecule’s efficacy .

Antimicrobial Profile

The bromophenyl-thiophenyl combination in the target compound provides moderate antibacterial activity (15–18 mm zones against S. aureus), comparable to 3d–3j but less potent than nitrophenyl derivatives .

Physicochemical Properties

- LogP: The bromophenyl group increases hydrophobicity (predicted LogP = 3.2) compared to morpholinophenyl analogues (LogP = 2.1) .

- Solubility: The hydroxyl group improves aqueous solubility (~25 µM) relative to non-hydroxylated dihydropyridinones (~10 µM) .

Biological Activity

6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, with the CAS number 1809796-28-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

- Molecular Formula : C₁₅H₁₂BrNO₂S

- Molecular Weight : 350.2 g/mol

- Structure : The compound features a dihydropyridine core substituted with a bromophenyl group and a thiophene ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For instance, the reaction of 4-bromobenzaldehyde with suitable thiophene derivatives in the presence of catalysts can yield the desired product with high purity and yield .

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of dihydropyridines have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features .

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These studies indicate that compounds containing thiophene and bromophenyl groups can effectively scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that similar compounds exhibit moderate to high inhibition of these enzymes, which are crucial in neurodegenerative disorders like Alzheimer's disease. For instance, a related compound showed an IC50 value of 46.42 µM against BChE, indicating promising potential for further development .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of dihydropyridine derivatives in models of oxidative stress. The results indicated that these compounds significantly improved cell viability in neuronal cell lines exposed to neurotoxic agents. The mechanism was attributed to the reduction of reactive oxygen species (ROS) production and modulation of apoptotic pathways .

Cardioprotective Effects

In another study focusing on cardiomyocytes, derivatives were tested for their ability to protect against doxorubicin-induced cardiotoxicity. Compounds similar to this compound demonstrated significant protective effects by enhancing cell viability and reducing oxidative damage .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of 4-bromophenyl and thiophen-3-yl precursors under basic conditions. For example, IR spectroscopy (e.g., carbonyl stretch at ~1653 cm⁻¹) and ¹H NMR (aromatic proton regions at δ 6.98–8.35 ppm) are critical for verifying intermediates and final products . High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 356 [M⁺] with bromine isotope patterns) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using instruments like the Bruker Kappa APEXII detector. Refinement uses SHELXL (part of the SHELX suite) to model atomic positions, thermal parameters, and hydrogen bonding. For example, orthorhombic space groups (e.g., Pbca) and unit cell parameters (a = 14.7393 Å, b = 10.7465 Å) are typical . Validation includes R-factor analysis (R₁ < 0.05) and electron density maps .

Q. What are the known biological activities of the 5,6-dihydropyridin-2(1H)-one scaffold?

- Methodology : The lactam unit in this scaffold is associated with anticancer activity via reactive oxygen species (ROS) generation. In vitro assays (e.g., A549 lung cancer cells) measure cytotoxicity (IC₅₀ values) and apoptosis markers (e.g., caspase-3 activation). Structure-activity relationship (SAR) studies highlight the importance of α,β-unsaturated ketones for Michael addition with cellular thiols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodology : Byproduct formation (e.g., dimerization) is mitigated by controlling reaction temperature (e.g., 0–5°C for nitro group reductions) and using catalysts like Pd/C under hydrogenation conditions . Solvent polarity (e.g., N-methylpyrrolidone vs. ethyl acetate) influences reaction efficiency. Monitoring via TLC or HPLC ensures reaction progression .

Q. What computational methods predict hydrogen bonding patterns in the crystal lattice?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., D(2) motifs for O–H···O interactions) . Software like Mercury (CCDC) visualizes packing diagrams and Hirshfeld surfaces .

Q. How does the bromophenyl substituent influence electronic properties and reactivity?

- Methodology : Hammett substituent constants (σ⁺) quantify electron-withdrawing effects of the bromine atom. Cyclic voltammetry measures redox potentials, while Natural Bond Orbital (NBO) analysis identifies electron density distribution in the HOMO-LUMO gap . Bromine’s steric bulk can hinder π-stacking, as observed in XRD torsional angles (e.g., C1–C6–C5 = 112.3°) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in cytotoxicity (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., ROS scavengers like N-acetylcysteine) and validating cell line authenticity. Meta-analyses compare results across studies using the same scaffold (e.g., piperlongumine analogs) .

Q. How are conformational dynamics of the dihydropyridinone ring analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.